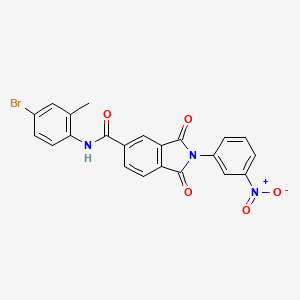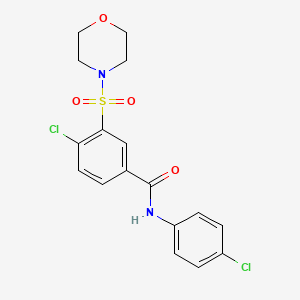
N~3~-benzyl-N~1~-(2-fluorophenyl)-N~3~-methyl-beta-alaninamide hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~3~-benzyl-N~1~-(2-fluorophenyl)-N~3~-methyl-beta-alaninamide hydrochloride is a chemical compound that is widely used in scientific research. This compound is also known as BFM-1, and it is a potent inhibitor of the proteasome, which is a complex protein structure that plays a vital role in the regulation of various cellular processes. The inhibition of proteasome activity has been shown to have therapeutic potential in the treatment of various diseases, including cancer, autoimmune disorders, and neurodegenerative diseases.
作用机制
The mechanism of action of BFM-1 involves the inhibition of the proteasome, which is a complex protein structure that plays a vital role in the regulation of various cellular processes. The proteasome is responsible for the degradation of misfolded and damaged proteins, as well as the regulation of the cell cycle, DNA repair, and immune responses. BFM-1 binds to the active site of the proteasome and inhibits its activity, leading to the accumulation of misfolded proteins and activation of the unfolded protein response pathway. This pathway leads to cell death in cancer cells and has been shown to have therapeutic potential in the treatment of various diseases.
Biochemical and Physiological Effects:
BFM-1 has been shown to have several biochemical and physiological effects. The inhibition of the proteasome by BFM-1 leads to the accumulation of misfolded proteins and activation of the unfolded protein response pathway, which leads to cell death in cancer cells. Additionally, BFM-1 has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Parkinson's disease. BFM-1 has also been shown to regulate immune responses and inflammation by inhibiting the proteasome.
实验室实验的优点和局限性
BFM-1 has several advantages for lab experiments, including its potency as a proteasome inhibitor, its specificity for the proteasome, and its ability to induce cell death in cancer cells. However, BFM-1 also has some limitations, including its low solubility in aqueous solutions, its cytotoxicity at high concentrations, and the potential for off-target effects.
未来方向
There are several future directions for the research on BFM-1. One direction is to study the potential of BFM-1 as a therapeutic agent in the treatment of various diseases, including cancer, autoimmune disorders, and neurodegenerative diseases. Another direction is to develop more potent and specific proteasome inhibitors based on the structure of BFM-1. Additionally, the role of proteasome inhibition in the regulation of immune responses and inflammation needs to be further studied. Finally, the potential for off-target effects of BFM-1 needs to be addressed in future research.
合成方法
The synthesis of BFM-1 involves several steps, starting from the reaction of 2-fluorobenzaldehyde with N-methyl-beta-alanine to form N~1~-(2-fluorophenyl)-N~3~-methyl-beta-alanine. This intermediate is then reacted with benzylamine to form N~3~-benzyl-N~1~-(2-fluorophenyl)-N~3~-methyl-beta-alaninamide. The final step involves the addition of hydrochloric acid to obtain BFM-1 hydrochloride salt. The overall yield of this synthesis method is around 40%.
科学研究应用
BFM-1 has been extensively used in scientific research to study the role of proteasome inhibition in various cellular processes. This compound has been shown to induce cell death in cancer cells by inhibiting the proteasome, which leads to the accumulation of misfolded proteins and activation of the unfolded protein response pathway. BFM-1 has also been used to study the role of proteasome inhibition in the regulation of immune responses and inflammation. Additionally, BFM-1 has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Parkinson's disease.
属性
IUPAC Name |
3-[benzyl(methyl)amino]-N-(2-fluorophenyl)propanamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O.ClH/c1-20(13-14-7-3-2-4-8-14)12-11-17(21)19-16-10-6-5-9-15(16)18;/h2-10H,11-13H2,1H3,(H,19,21);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMBMHGAFUFFHFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC(=O)NC1=CC=CC=C1F)CC2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[benzyl(methyl)amino]-N-(2-fluorophenyl)propanamide;hydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{[1-(3-acetylbenzyl)-3-piperidinyl]methyl}-2-(2-methoxyphenoxy)acetamide](/img/structure/B5970974.png)
![4-[4-(3-methylbutanoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine](/img/structure/B5970981.png)
![1-(4-ethoxybenzyl)-N-[4-(1H-pyrazol-5-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B5970986.png)
![N-(2,4-difluorophenyl)-2-{[1-(2-fluorophenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5970990.png)
![2-[(2-chloro-4-fluorophenoxy)methyl]-N-(2-methyl-2-propen-1-yl)-1,3-oxazole-4-carboxamide](/img/structure/B5971001.png)

![1-{[3-(2-hydroxyethyl)-4-(3-methylbutyl)-1-piperazinyl]methyl}-2-naphthol](/img/structure/B5971014.png)
![2-[(4,6-diphenyl-2-pyrimidinyl)amino]benzoic acid](/img/structure/B5971018.png)

![N-[1-(2-fluorobenzyl)-3-piperidinyl]-2-methyl-4-quinolinecarboxamide](/img/structure/B5971044.png)

![N-{3-[(cyclohexylamino)carbonyl]-5,6-dihydro-4H-cyclopenta[b]thien-2-yl}nicotinamide](/img/structure/B5971051.png)
![2-[(4-methylphenyl)amino]-5-(4-pyridinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5971062.png)
![3-[2-oxo-2-(3-phenyl-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)ethyl]-1-isoindolinone](/img/structure/B5971077.png)